(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17450933
InChI: InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17450933

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (1R,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol
Standard InChI InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1
Standard InChI Key FLLQNJUBTZDIBV-KWQFWETISA-N
Isomeric SMILES CCC1=CC=C(C=C1)[C@H]([C@H](C)O)N
Canonical SMILES CCC1=CC=C(C=C1)C(C(C)O)N

Introduction

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and biological interactions. The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) contributes to its unique chemical properties and potential biological activities.

Synthesis and Applications

The synthesis of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL typically involves specific organic synthesis techniques, although detailed methods are not widely documented in the available literature. This compound is of interest in both organic synthesis and medicinal chemistry due to its potential biological activities.

Biological Activities

While specific biological activities of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL are not extensively detailed, compounds with similar structures have been investigated for their roles in enzyme inhibition and receptor studies. The ability of such compounds to interact with specific molecular targets allows them to modulate biochemical pathways, potentially influencing various cellular processes.

Related Compounds

Similar compounds with different substituents on the phenyl ring exhibit varying properties and applications:

Compound NameMolecular FormulaKey Differences
(1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OLC10H15NOMethyl group instead of ethyl group
(1R,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OLC14H21NOTert-butyl group affecting steric properties
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OLC11H17NO2Methoxy group influencing electronic properties

Research Findings and Future Directions

Research on (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is limited, but its structural features suggest potential applications in medicinal chemistry. Further studies are needed to elucidate its precise biological effects and to explore its therapeutic potential. The compound's ability to interact with biological targets makes it a candidate for pharmacological applications, particularly in modulating biochemical pathways.

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